HbA1c Reduction vs. Oral Semaglutide
In a 52-week, randomized, open-label, phase 3 head-to-head trial (ACHIEVE-3) involving 1,698 participants with type 2 diabetes inadequately controlled on metformin, orforglipron 36 mg demonstrated superior HbA1c reduction compared to oral semaglutide 14 mg. The trial met its primary non-inferiority objective and prespecified superiority endpoints for both dose comparisons. [1]
| Evidence Dimension | Mean change in HbA1c from baseline at 52 weeks |
|---|---|
| Target Compound Data | Orforglipron 36 mg: -1.91% (SE 0.08) |
| Comparator Or Baseline | Oral semaglutide 14 mg: -1.47% (SE 0.06) |
| Quantified Difference | -0.44% greater reduction (superiority confirmed, P<0.0001) |
| Conditions | Phase 3 RCT; baseline HbA1c 8.3%; mean BMI 35.1 kg/m²; 52 weeks treatment |
Why This Matters
Procurement decisions for diabetes clinical programs should prioritize compounds with demonstrated superiority in glycemic control in head-to-head trials.
- [1] Rosenstock J, et al. Efficacy and safety of once-daily oral orforglipron compared with oral semaglutide in adults with type 2 diabetes (ACHIEVE-3): a phase 3 trial. Lancet. 2026;407(10534):1147-1160. View Source
